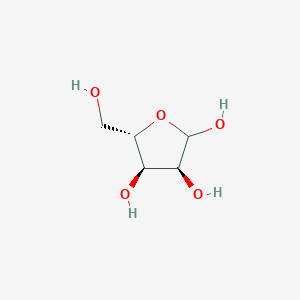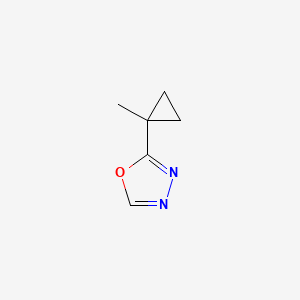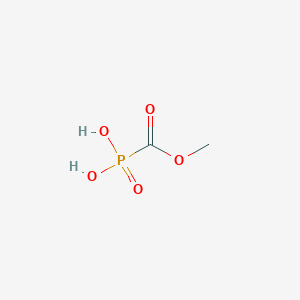
L-ribofuranose
Overview
Description
L-ribofuranose: is a five-carbon sugar molecule, specifically a pentose, that exists in a furanose form. It is an unnatural sugar, first prepared by Emil Fischer and Oscar Piloty in 1891 . Unlike its naturally occurring counterpart, D-ribose, this compound is not commonly found in nature but has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From L-arabinose: One common method involves the conversion of L-arabinose to L-ribofuranose.
From L-ribose: Another method involves the reduction of L-ribose to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical synthesis techniques to ensure high yield and purity. The process typically includes the use of protected intermediates and selective deprotection steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-ribofuranose can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its deoxy forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as L-ribonolactone.
Reduction: Deoxy derivatives like 2-deoxy-L-ribofuranose.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: L-ribofuranose is used as a building block in the synthesis of various nucleoside analogs and other complex molecules .
Biology: In biological research, this compound derivatives are used to study the structure and function of nucleic acids and other biomolecules .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
L-ribofuranose exerts its effects primarily through its incorporation into nucleic acids and other biomolecules. It can act as a substrate for various enzymes involved in nucleic acid metabolism, thereby influencing the synthesis and function of DNA and RNA . The molecular targets and pathways involved include enzymes such as ribonucleotide reductase and DNA polymerase .
Comparison with Similar Compounds
D-ribose: The naturally occurring enantiomer of L-ribofuranose, essential for the synthesis of RNA.
Deoxyribose: A derivative of ribose, lacking one oxygen atom, and a key component of DNA.
Arabinose: Another pentose sugar, structurally similar to ribose but with different stereochemistry.
Uniqueness: this compound is unique due to its unnatural configuration, which makes it a valuable tool in scientific research for studying the effects of stereochemistry on biological processes .
Properties
IUPAC Name |
(3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-OWMBCFKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473022 | |
| Record name | L-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41546-21-8 | |
| Record name | L-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B1624764.png)
